2,3,4-Trifluorobenzenethiol

Description

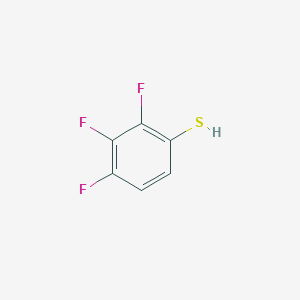

2,3,4-Trifluorobenzenethiol is a fluorinated aromatic thiol characterized by three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring and a thiol (-SH) group at the 1-position. Fluorinated benzenethiols are critical in materials science, pharmaceuticals, and catalysis due to their enhanced acidity, stability, and lipophilicity compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine substituents increases the acidity of the thiol group, making it a valuable building block for self-assembled monolayers (SAMs) and metal-organic frameworks (MOFs).

Properties

IUPAC Name |

2,3,4-trifluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABYLMZBUEJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602793 | |

| Record name | 2,3,4-Trifluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443683-32-7 | |

| Record name | 2,3,4-Trifluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzenethiol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3,4-trifluoronitrobenzene with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions typically include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as distillation or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Sulfides (R-S-R).

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Agents

TFBT has been investigated as a building block in the synthesis of antiviral compounds. For instance, its derivatives have been utilized in the development of drugs targeting SARS-CoV-2. The incorporation of TFBT into larger molecular frameworks enhances the bioactivity of these compounds due to the electron-withdrawing effects of the fluorine atoms, which can improve the pharmacokinetic properties of the resulting drugs .

Neurodegenerative Disease Research

Research indicates that compounds containing fluorinated phenyl rings, including those derived from TFBT, exhibit potential as microtubule-stabilizing agents. These compounds are being studied for their ability to mitigate tau pathology in neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that the presence of trifluoromethyl groups can significantly enhance the efficacy of these agents .

Materials Science

Synthesis of Functional Materials

TFBT serves as a precursor for synthesizing functionalized polymers and materials. Its thiol group allows for thiol-ene click chemistry, enabling the formation of cross-linked networks that exhibit desirable mechanical and thermal properties. This application is particularly relevant in developing advanced coatings and adhesives with enhanced performance characteristics .

Halogen Bonding Studies

The unique electronic properties of TFBT facilitate studies on halogen bonding interactions. Research has shown that halogen bonds can play a crucial role in stabilizing molecular assemblies and influencing reaction pathways in organic synthesis. The trifluoromethyl group enhances these interactions, making TFBT a valuable compound for studying non-covalent interactions in supramolecular chemistry .

Chemical Synthesis

Building Block for Organic Synthesis

TFBT is increasingly used as a building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The presence of multiple fluorine atoms allows for selective reactions that can lead to complex molecular architectures. Researchers have employed TFBT in various synthetic routes, including the synthesis of natural products and complex pharmaceuticals .

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Pharmaceuticals | Enhanced bioactivity and pharmacokinetics | Antiviral compounds, neurodegenerative treatments |

| Materials Science | Improved mechanical properties | Functionalized polymers, advanced coatings |

| Chemical Synthesis | Versatile building block for complex molecules | Organic synthesis, natural product synthesis |

Case Studies

Case Study 1: Antiviral Drug Development

In a recent study focused on developing antiviral agents against SARS-CoV-2, researchers synthesized a series of compounds incorporating TFBT. The results indicated that these compounds exhibited significant antiviral activity, leading to further optimization and testing in preclinical models .

Case Study 2: Microtubule Stabilizers

A series of triazolopyrimidine derivatives containing TFBT were evaluated for their ability to stabilize microtubules in neuronal cells. The findings revealed that modifications at the para position of the fluorinated phenyl ring significantly influenced their activity against tau pathology, highlighting TFBT’s role in designing effective treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. Additionally, the electron-withdrawing fluorine atoms enhance the reactivity of the thiol group, making it a potent nucleophile in substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with structural or functional similarities to 2,3,4-Trifluorobenzenethiol, as identified in the evidence. Key differences in substituent patterns, electronic effects, and applications are highlighted.

Table 1: Comparative Analysis of Fluorinated Benzenethiols and Related Compounds

| Compound Name | CAS Number | Substituents/Structure | Key Properties/Applications | Similarity Score* |

|---|---|---|---|---|

| This compound | Not provided | 2,3,4-F₃C₆H₂SH | High acidity (predicted), SAMs, catalysis | Reference compound |

| 3,5-Bis(trifluoromethyl)benzenethiol | 1535-17-7 | 3,5-(CF₃)₂C₆H₃SH | Enhanced lipophilicity, agrochemicals | 0.51 |

| (Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | 927871-76-9 | Thioxanthene backbone with chloro and amine groups | Photodynamic therapy, organic electronics | 0.64 |

| 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | 145903-31-7 | Methoxy-substituted thiazepine ring | Potential CNS drug candidate | 0.53 |

*Similarity scores based on structural or functional overlap with this compound .

Key Findings:

Electronic Effects: Fluorine vs. Trifluoromethyl Groups: The trifluoromethyl (-CF₃) groups in 3,5-Bis(trifluoromethyl)benzenethiol provide stronger electron-withdrawing effects than individual fluorine atoms, leading to lower pKa (higher acidity) and greater lipophilicity. This makes it more suitable for hydrophobic applications like agrochemical formulations .

Biological and Material Applications :

- The thioxanthene derivative (CAS 927871-76-9) shares a sulfur-containing aromatic system but incorporates a chloro-amine moiety, enabling applications in photodynamic therapy and organic electronics. Its higher similarity score (0.64) suggests partial functional overlap with this compound in sulfur-mediated reactivity .

- Thiazepine derivatives (e.g., CAS 145903-31-7) exhibit lower structural similarity (0.51–0.53) due to their heterocyclic backbone, but their sulfur and nitrogen atoms may mimic the thiol group’s coordination properties in drug design .

Synthetic Challenges: Multivalent fluorinated thiols (e.g., compounds with amide linkers, as in ) demonstrate that increased valency enhances bioactivity (e.g., anti-HIV EC₅₀ values in micromolar ranges). However, this compound’s monovalent structure limits such effects unless functionalized into polymers or dendrimers .

Biological Activity

2,3,4-Trifluorobenzenethiol is a fluorinated aromatic compound that has garnered attention for its unique biological properties. The presence of trifluoromethyl groups can significantly influence the compound's reactivity, stability, and interaction with biological systems. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and analytical methods.

Chemical Structure and Properties

This compound features a benzene ring substituted with three fluorine atoms and a thiol (-SH) group. The fluorine atoms enhance lipophilicity and alter the electronic properties of the molecule, which can impact its biological interactions.

Antimicrobial Properties

Research indicates that fluorinated phenolic compounds exhibit varying degrees of antimicrobial activity. For example, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of various trifluorinated compounds revealed that those with higher fluorination levels often displayed enhanced antibacterial effects due to increased membrane permeability and interaction with bacterial enzymes .

| Compound | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| This compound | E. coli, S. pneumoniae | Disruption of cell membrane integrity |

| 3-Fluorophenol | B. subtilis | Inhibition of metabolic pathways |

| 4-Fluorothiophenol | P. aeruginosa | Enzyme inhibition |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival .

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects of various thiols on MCF-7 cells, this compound demonstrated an IC50 value significantly lower than that of non-fluorinated analogs. This suggests that the trifluoromethyl substituents enhance its potency as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

- Thiol Reactivity : The thiol group can participate in redox reactions and form disulfide bonds with proteins, potentially altering their function.

- Membrane Interaction : The lipophilic nature imparted by fluorination allows for better membrane penetration and disruption.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways through covalent bonding or competitive inhibition.

Analytical Methods

To assess the biological activity of this compound and similar compounds, various analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying compound concentrations in biological samples.

- Mass Spectrometry (MS) : Helps in identifying metabolites and understanding degradation pathways.

- Cell Viability Assays : Such as MTT or XTT assays to evaluate cytotoxic effects on different cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.